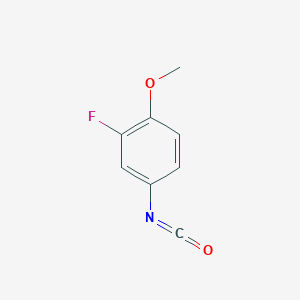

2-Fluoro-4-isocyanato-1-methoxybenzene

Beschreibung

Overview of Aryl Isocyanates in Modern Organic Chemistry

Aryl isocyanates are a class of organic compounds characterized by the presence of an isocyanate functional group (–N=C=O) directly attached to an aromatic ring. rsc.orgresearchgate.net This functional group is highly electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water. researchgate.netrsc.orgnih.gov This reactivity is the cornerstone of their utility in organic synthesis, most notably in the production of polyurethanes, ureas, and carbamates. researchgate.netnih.gov The electronic properties of the aromatic ring, influenced by the presence of various substituents, can significantly modulate the reactivity of the isocyanate group. rsc.org Electron-withdrawing groups tend to enhance the electrophilicity of the isocyanate carbon, increasing its reactivity, while electron-donating groups have the opposite effect. nih.gov

Strategic Importance of Fluorine and Methoxy (B1213986) Substituents in Aromatic Systems

The incorporation of fluorine and methoxy groups into aromatic systems is a widely employed strategy in medicinal chemistry and materials science to fine-tune the physicochemical and biological properties of molecules.

Fluorine , being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). minia.edu.egvaia.com This can influence the acidity of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets. wikipedia.org In some cases, despite its inductive withdrawal, fluorine can act as a weak resonance donor (+M) and is considered an ortho, para-directing group in electrophilic aromatic substitution, albeit a deactivating one. wikipedia.org

The methoxy group (–OCH₃) exhibits a dual electronic nature. It is electron-withdrawing by induction (-I) due to the electronegativity of the oxygen atom, but more significantly, it is a strong electron-donating group by resonance (+M) due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring. minia.edu.eglumenlearning.com This resonance effect generally dominates, making the methoxy group an activating, ortho, para-director in electrophilic aromatic substitution reactions. minia.edu.eg Its presence can also impact lipophilicity and hydrogen bonding capabilities.

Positional Isomerism and Nomenclature of 2-Fluoro-4-isocyanato-1-methoxybenzene within Halo-Methoxy-Aryl Isocyanates

The systematic IUPAC name for the subject compound is This compound . alfa-chemistry.com The nomenclature follows standard rules for substituted benzene (B151609) derivatives, where substituents are listed alphabetically. uobabylon.edu.iqlibretexts.orgchemconnections.org The parent structure is methoxybenzene (also known by its common name, anisole). The positions of the substituents are indicated by numbers, with the carbon atom bearing the methoxy group designated as position 1.

Within the class of halo-methoxy-aryl isocyanates, numerous positional isomers exist. For a fluoro-methoxy-phenyl isocyanate, the relative positions of the three substituents can vary, leading to several distinct isomers. For instance, one could have 1-fluoro-4-isocyanato-2-methoxybenzene (B2660496) or 4-fluoro-2-methoxyaniline (B49241) as a precursor to another isomer. tcichemicals.comuni.lu The specific arrangement of these groups in this compound, with the fluoro and isocyanato groups at positions 2 and 4 respectively, dictates its unique electronic and steric properties, and consequently, its chemical reactivity and potential applications.

| Isomer Name | CAS Number | Structure |

|---|---|---|

| This compound | 221218-33-3 | F at C2, NCO at C4, OCH3 at C1 |

| 1-Fluoro-4-isocyanato-2-methoxybenzene | 862466-09-9 | F at C1, NCO at C4, OCH3 at C2 |

| 4-Fluoro-2-isocyanato-1-methoxybenzene | Not readily available | F at C4, NCO at C2, OCH3 at C1 |

Research Landscape and Significance of this compound

While specific research exclusively dedicated to this compound is not extensively documented in publicly available literature, its significance can be inferred from its role as a versatile building block in organic synthesis. The combination of the reactive isocyanate group with the modulating effects of the fluoro and methoxy substituents makes it a valuable intermediate for creating more complex molecules. bldpharm.com Aryl isocyanates with similar substitution patterns are utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The presence of the fluorine and methoxy groups can impart desirable properties such as enhanced biological activity, improved metabolic stability, and specific binding interactions. For example, the precursor 4-fluoro-2-methoxyaniline is used to prepare compounds that act as receptor antagonists and enzyme inhibitors. chemicalbook.com Therefore, this compound represents a key synthon for accessing novel chemical entities with potential applications in these fields.

| Property | Value | Source |

|---|---|---|

| CAS Number | 221218-33-3 | alfa-chemistry.comhit2lead.comscbt.com |

| Molecular Formula | C₈H₆FNO₂ | alfa-chemistry.com |

| Molecular Weight | 167.14 g/mol | alfa-chemistry.com |

| InChIKey | FSSWSWKARIEXDN-UHFFFAOYSA-N | alfa-chemistry.com |

| SMILES | COC1=C(C=C(C=C1)N=C=O)F | alfa-chemistry.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-isocyanato-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSWSWKARIEXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649174 | |

| Record name | 2-Fluoro-4-isocyanato-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221218-33-3 | |

| Record name | 2-Fluoro-4-isocyanato-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 4 Isocyanato 1 Methoxybenzene and Analogous Aryl Isocyanates

Classical and Industrial Synthetic Routes to Aryl Isocyanates

The traditional and most widely used industrial method for producing aryl isocyanates involves the use of phosgene (B1210022). nih.gov This approach is favored for its efficiency, high yields, and cost-effectiveness. acs.org

Phosgene-Based Aminocarbonylation Approaches

R-NH₂ + COCl₂ → R-NHCOCl + HCl R-NHCOCl → R-NCO + HCl

This method can be carried out in either a liquid or gas phase. nih.gov The liquid phase process is suitable for amines with high boiling points, while the gas phase process, which involves vaporizing the amine at high temperatures (200-600 °C), is also utilized for aromatic isocyanates. nih.gov To achieve high yields of the isocyanate, a significant excess of phosgene is typically required. google.com

| Method | Reactants | Key Intermediates | Primary Product |

| Direct Phosgenation | Primary Amine (e.g., Aniline (B41778) derivative), Phosgene | Carbamoyl (B1232498) chloride | Aryl Isocyanate |

Methodological Challenges and Environmental Considerations of Phosgenation

The use of phosgene presents significant challenges and environmental concerns. Phosgene is an extremely toxic and corrosive gas, posing severe health risks to workers and the potential for accidental environmental release. researchgate.netthesafetymaster.comepa.gov Exposure can lead to severe respiratory distress and can be fatal. researchgate.net The process also generates a large amount of corrosive hydrogen chloride as a byproduct, which requires careful handling and disposal. beilstein-journals.orgacs.org The high temperatures often required can also make the synthesis of lower molecular weight compounds challenging. beilstein-journals.org

Furthermore, the potential for phosgene to be generated accidentally from the thermal degradation of chlorinated solvents and polymers is a concern for firefighters and industrial workers. www.gov.ukinchem.org These safety and environmental drawbacks have been a major impetus for the search for greener, non-phosgene synthetic routes. beilstein-journals.orgresearchgate.netrsc.org

Non-Phosgene Alternative Synthetic Pathways for Aryl Isocyanates

In response to the hazards of phosgenation, a variety of non-phosgene methods for synthesizing aryl isocyanates have been developed. These methods aim to be more environmentally benign and safer. nih.gov

Catalytic Oxidative Carbonylation of Nitroaromatic Compounds

One of the most promising non-phosgene routes is the catalytic reductive carbonylation of nitroaromatic compounds. researchgate.net This method can potentially produce isocyanates in a single step by reacting a nitroarene with carbon monoxide in the presence of a catalyst. researchgate.net Group VIII metal complexes, particularly those based on palladium, are often used as catalysts for this transformation. researchgate.net The reaction avoids the use of phosgene and can be more environmentally friendly. researchgate.net However, this direct synthesis often requires harsh reaction conditions, and the resulting isocyanates may polymerize under these conditions. researchgate.net

An alternative "indirect" two-step process involves the synthesis of a carbamate (B1207046) from the nitro compound, followed by thermal decomposition of the carbamate to the isocyanate. nih.govacs.org This approach is considered technically feasible, safer, and more environmentally friendly than the phosgene route. acs.org

| Catalyst System | Nitroaromatic Substrate | Carbonyl Source | Product |

| Palladium complexes with phenanthroline ligands | Nitroarenes | Carbon Monoxide (CO) | Aryl Isocyanates or N-Aryl Carbamates |

| Rhodium on Carbon / Pb-Mn-Oxide | Nitrobenzene | Carbon Monoxide (CO) | Phenyl Isocyanate google.com |

Metal-Catalyzed Reactions of Organic Halides with Metal Cyanates

The transition metal-catalyzed cyanation of aryl halides presents another pathway to isocyanate precursors. Palladium-catalyzed reactions have been extensively studied for converting aryl halides into aryl cyanides using various cyanide sources like potassium cyanide or zinc cyanide. nih.govresearchgate.netrsc.org These aryl cyanides can then potentially be converted to isocyanates.

More directly, alkyl isocyanates can be synthesized by reacting alkyl halides with alkali metal cyanates in the presence of a Lewis acid catalyst. google.com While this has been demonstrated for alkyl halides, the extension to aryl halides for the synthesis of aryl isocyanates is an area of ongoing research. Palladium-catalyzed isocyanide insertion reactions have also emerged as a versatile method for constructing nitrogen-containing compounds. nih.govrsc.orgacs.org

| Catalyst | Substrate | Cyanating Agent | Product |

| Palladium(II) acetate (B1210297) | Bromo/Iodoarenes | Potassium Cyanide nih.gov | Aryl Cyanides |

| Palladium complexes | Aryl/Vinyl Halides | Organic Nitriles google.com | Aryl/Vinyl Cyanides |

Staudinger–Aza-Wittig Reaction for Isocyanate Formation

The Staudinger–Aza-Wittig reaction provides a versatile, non-phosgene route to isocyanates. beilstein-journals.orgnih.gov This reaction involves the treatment of an organic azide (B81097) with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an iminophosphorane intermediate. nih.gov This intermediate then reacts with an electrophile, like carbon dioxide, to generate the isocyanate and triphenylphosphine oxide. beilstein-journals.org

R-N₃ + PPh₃ → R-N=PPh₃ R-N=PPh₃ + CO₂ → R-NCO + O=PPh₃

A significant advantage of this method is its compatibility with a wide range of functional groups. beilstein-journals.org To simplify product purification, polymer-bound phosphines can be used, allowing for the easy removal of the phosphine oxide byproduct by filtration. beilstein-journals.orgresearchgate.net This reaction can be efficiently carried out under microwave irradiation. beilstein-journals.orgnih.gov

Site-Selective Benzylic C-H Isocyanation Protocols

While not directly a method for the synthesis of aryl isocyanates like 2-fluoro-4-isocyanato-1-methoxybenzene, the site-selective isocyanation of benzylic C-H bonds represents a significant advancement in C(sp³)–H functionalization and offers a complementary strategy for introducing the isocyanate moiety into molecules containing a benzyl (B1604629) group. google.comacs.org These protocols are valuable for creating complex molecules, particularly in medicinal chemistry, by enabling the late-stage introduction of a reactive isocyanate handle. google.com

A notable protocol involves a copper-catalyzed system that demonstrates high site selectivity for benzylic C-H bonds. google.comacs.orgresearchgate.net This method is operationally simple and utilizes commercially available components, making it practical for broad application. google.com The key components and features of this protocol are summarized below:

| Component | Role / Description |

| Catalyst System | A copper(I) source, such as copper(I) acetate (CuOAc), paired with a 2,2′-bis(oxazoline) (BiOx) ligand. google.com |

| Isocyanate Source | (Trimethylsilyl)isocyanate (TMSNCO) serves as the isocyanate donor. google.com |

| Oxidant | N-fluorobenzenesulfonimide (NFSI) is used as the terminal oxidant to facilitate the C-H activation process. google.com |

| Selectivity | The reaction exhibits exquisite site selectivity for benzylic and even hetero-benzylic C-H bonds. google.com |

| Functional Group Tolerance | The method demonstrates good tolerance for a variety of functional groups. acs.org |

| Application | The resulting benzylic isocyanate can be generated and used in situ without isolation, reacting subsequently with primary or secondary amines to form diverse, pharmaceutically relevant ureas. google.comresearchgate.net |

The proposed mechanism involves a copper-catalyzed radical relay. google.com The process is initiated by the copper catalyst and NFSI, which generate a benzylic radical. This radical then couples with the isocyanate group delivered from the copper center, which acquires it from TMSNCO. acs.org This C-H functionalization approach provides a powerful tool for diversification, allowing the benzylic C-H bond to be a key point for introducing molecular complexity. google.com

Analogous methods for site-selective C-H functionalization at the benzylic position, such as amination using dirhodium-based catalysts, further highlight the progress in targeting these specific bonds. researchgate.net While these reactions introduce an amino group rather than an isocyanate, the underlying principles of using tailored catalysts to achieve high regioselectivity are similar and contribute to the broader field of selective C-H functionalization. researchgate.netresearchgate.net

Precursor Synthesis and Functionalization Strategies for this compound

The synthesis of a polysubstituted aromatic compound like this compound requires careful strategic planning to ensure the correct placement of each functional group. The process typically involves the synthesis of a key intermediate, in this case, the corresponding aniline, followed by the conversion of the amine to the isocyanate.

The primary precursor for this compound is 2-fluoro-4-methoxyaniline (B1334285). A robust and well-documented multi-step synthesis for this intermediate has been reported in Organic Syntheses, which avoids issues of poor regioselectivity and hazardous reagents associated with older methods like the nitration of 2-fluorophenol. researchgate.net This modern approach begins with the commercially available 2-fluoro-4-iodoaniline (B146158) and proceeds through a sequence of protection, substitution, and deprotection steps.

Synthesis Pathway for 2-Fluoro-4-methoxyaniline researchgate.net

| Step | Transformation | Key Reagents & Conditions | Purpose |

| 1. Protection | Conversion of 2-fluoro-4-iodoaniline to 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole. | Acetonylacetone, p-toluenesulfonic acid, toluene, reflux with Dean-Stark trap. | The 2,5-dimethylpyrrole group protects the reactive aniline from interfering with subsequent reactions and deactivates the ring slightly to control reactivity. |

| 2. Methoxylation | Ullman coupling to replace the iodine atom with a methoxy (B1213986) group, yielding 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole. | Sodium methoxide (B1231860) (NaOMe), copper(I) chloride (CuCl), methanol (B129727)/DMF, 80°C. | This step regioselectively introduces the methoxy group at the C4 position, leveraging the pre-existing iodo-substituent. |

| 3. Deprotection | Removal of the pyrrole (B145914) protecting group to yield the final product, 2-fluoro-4-methoxyaniline. | Hydroxylamine (B1172632) hydrochloride, triethylamine, 95% ethanol/water, reflux. | This step unmasks the aniline functionality, providing the desired key intermediate in good yield. |

This synthetic route is advantageous because it establishes the precise arrangement of the fluoro and amino groups from the start and introduces the methoxy group in a highly regioselective manner, thus preventing the formation of undesired isomers.

The regiochemical outcome of synthesizing polysubstituted benzenes is governed by the directing effects of the substituents already present on the ring during electrophilic aromatic substitution (EAS).

Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both the amino and methoxy groups are strong activating groups and are ortho, para-directors. They donate electron density into the aromatic ring via resonance, increasing the nucleophilicity of the ortho and para positions. The amino group is a particularly strong activator. To control its high reactivity and prevent side reactions (like oxidation) or protonation under acidic conditions (which would form a meta-directing -NH₃⁺ group), the amino group is often protected as an amide (e.g., acetanilide). This protected group remains an ortho, para-director but is less activating, allowing for more controlled substitutions.

Fluoro (-F) Group: Halogens are deactivating groups due to their strong inductive electron withdrawal. However, they are also ortho, para-directors because their lone pairs can be donated through resonance, which preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions.

Achieving the specific 1-methoxy-2-fluoro-4-amino substitution pattern via sequential EAS reactions on a simpler precursor can be challenging due to the competing influences of these groups. For instance, starting with 4-methoxyaniline, introducing a fluorine atom would be directed to the positions ortho to the powerful amino group (positions 3 and 5) and ortho to the methoxy group (position 3). This makes the selective introduction of fluorine at position 2 difficult.

Therefore, a more effective strategy, as outlined in section 2.3.1, is to use a starting material where the regiochemistry is already established. By starting with 2-fluoro-4-iodoaniline, the relative positions of the key groups are fixed. The methoxy group is then introduced via a nucleophilic aromatic substitution (Ullman reaction), which is governed by the position of the leaving group (iodine) rather than the electronic directing effects of the other substituents.

Finally, the isocyanate group (-NCO) is not introduced directly onto the ring. It is formed by the chemical transformation of the aniline group in the final step of the synthesis. This ensures its position is precisely determined by the location of the amine precursor. The most common method for this conversion is phosgenation.

The most reliable pathway combines the synthesis of 2-fluoro-4-methoxyaniline (as detailed in 2.3.1) with a final phosgenation step.

Protection of 2-fluoro-4-iodoaniline: The starting aniline is reacted with acetonylacetone to form the 2,5-dimethylpyrrole protected derivative. researchgate.net

Ullman Methoxylation: The resulting aryl iodide undergoes a copper-catalyzed reaction with sodium methoxide to introduce the methoxy group at the C4 position. researchgate.net

Deprotection: The pyrrole protecting group is removed using hydroxylamine hydrochloride to yield the key intermediate, 2-fluoro-4-methoxyaniline. researchgate.net

Isocyanate Formation: The synthesized 2-fluoro-4-methoxyaniline is converted to the target compound, this compound. This is typically achieved through reaction with phosgene (COCl₂) or a safer equivalent like triphosgene (B27547) [bis(trichloromethyl) carbonate]. google.com This reaction replaces the two hydrogen atoms of the primary amine with a carbonyl group, forming the isocyanate.

This sequence ensures high regiochemical purity, as the substitution pattern is controlled throughout the synthesis, culminating in the final conversion of the precisely positioned amino group.

Optimization of Reaction Conditions and Yields in Isocyanate Synthesis

The conversion of the precursor aniline, 2-fluoro-4-methoxyaniline, to the final isocyanate product is a critical step where reaction conditions must be carefully controlled to maximize yield and purity. The standard method for this transformation is phosgenation, often using triphosgene as a more manageable substitute for gaseous phosgene.

Optimization of this step involves several key parameters:

Stoichiometry of Reagents: The molar ratio of the aniline to the phosgenating agent is crucial. Using triphosgene, a molar ratio of approximately 1:0.34 to 1:0.4 (aniline:triphosgene) is often employed, as one molecule of triphosgene is equivalent to three molecules of phosgene. Precise control prevents the formation of side products.

Solvent: The reaction is typically carried out in an inert aprotic solvent, such as toluene, chlorobenzene, or dichloromethane. The choice of solvent can affect reaction temperature, solubility of intermediates, and the ease of product isolation.

Temperature: Phosgenation is often a two-stage thermal process. An initial low-temperature step may be used, followed by heating to reflux to ensure complete conversion of intermediate carbamoyl chlorides to the final isocyanate and to drive off the HCl byproduct. The optimal temperature profile depends on the specific substrate and solvent. For example, a study on the synthesis of nitrophenyl isocyanates found optimal reflux temperatures and specific reaction times for different isomers to achieve yields over 80%.

Removal of HCl: The reaction generates two equivalents of hydrogen chloride (HCl), which can react with the starting aniline to form a hydrochloride salt, rendering it unreactive. A non-nucleophilic base or, more commonly, high temperatures are used to either scavenge the HCl or prevent salt formation and drive the reaction to completion.

Catalysts: While not always necessary, certain catalysts can be used to facilitate the reaction, particularly in non-phosgene routes. For phosgene-free methods involving the thermal decomposition of carbamates, various metal catalysts (e.g., zinc- or tin-based) are studied to improve conversion and selectivity.

Common Side Reactions and Impurities: The primary challenge in optimizing isocyanate synthesis is minimizing the formation of byproducts, which can significantly lower the yield and complicate purification.

| Byproduct | Formation Mechanism |

| Symmetrical Ureas | Formed by the reaction of the newly generated isocyanate with the unreacted starting aniline. This is more prevalent if the phosgenating agent is added too slowly or if localized concentration gradients exist. |

| Carbamoyl Chloride | An intermediate in the phosgenation reaction. Incomplete reaction due to insufficient temperature or reaction time can leave this as an impurity. |

| Aniline Hydrochloride | Formed by the reaction of the starting aniline with the HCl byproduct. This salt is often insoluble and can precipitate, effectively removing the aniline from the reaction. |

To maximize yield, the reaction is often monitored (e.g., by IR spectroscopy, looking for the characteristic -NCO peak around 2250-2275 cm⁻¹) to ensure completion. After the reaction, excess phosgenating agent and solvent are typically removed by distillation to isolate the crude isocyanate, which may be further purified if necessary.

Chemical Reactivity and Mechanistic Investigations of the Isocyanate Functionality in Fluoro Methoxy Benzene Systems

Fundamental Reactivity of the Isocyanate Group

The reactivity of the isocyanate group is dominated by the susceptibility of its central carbon atom to nucleophilic attack. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, which render the carbon electron-deficient.

Aryl isocyanates readily react with hydroxy compounds, such as alcohols and phenols, in a nucleophilic addition reaction to form carbamates, also known as urethanes. nih.govwikibooks.org This reaction is fundamental to the production of polyurethane polymers. rsc.org The mechanism involves the attack of the lone pair of electrons from the hydroxyl oxygen onto the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer, typically to the nitrogen atom, to yield the stable carbamate (B1207046) product. researchgate.net

The reaction is generally second-order, being first-order with respect to both the isocyanate and the alcohol. researchgate.net However, the kinetics can be complex, with evidence suggesting that alcohol associates (dimers or trimers) may be the primary reacting species, leading to a multi-molecular mechanism, especially at higher alcohol concentrations. researchgate.net The reaction can be catalyzed by tertiary amines or organometallic compounds. wikibooks.org

The reaction between an isocyanate and an amine is a rapid and typically quantitative process that yields a substituted urea (B33335). wikibooks.orgresearchgate.net Primary and secondary amines are potent nucleophiles and react more readily with isocyanates than do alcohols or water. researchgate.netnih.gov The mechanism is analogous to that with hydroxy compounds, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. A subsequent proton transfer from the nitrogen to the isocyanate nitrogen completes the formation of the urea linkage.

The reaction is generally assumed to follow second-order kinetics. researchgate.net The reactivity of the amine increases with its basicity (electron-donating power), while the reactivity of the aryl isocyanate is enhanced by electron-withdrawing substituents on the aromatic ring. nasa.gov

Beyond simple nucleophilic additions, aryl isocyanates can participate in cycloaddition reactions. These reactions are crucial for the synthesis of various heterocyclic compounds. Isocyanates can undergo [2+2] cycloadditions with electron-rich olefins or with themselves to form uretidinediones (isocyanate dimers). poliuretanos.net They can also act as dienophiles in [4+2] Diels-Alder reactions or participate in [3+2] cycloadditions with 1,3-dipoles like azides or isocyanoacetates to form five-membered heterocyclic rings. nih.govresearchgate.netresearchgate.net The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the isocyanate and the reacting partner. mdpi.com

Influence of Fluoro and Methoxy (B1213986) Substituents on Isocyanate Reactivity

In 2-Fluoro-4-isocyanato-1-methoxybenzene, the fluorine atom is positioned ortho to the methoxy group and meta to the isocyanate group, while the methoxy group is para to the isocyanate. Correction: Based on the compound name "this compound", the methoxy group is at position 1, the fluoro group at position 2, and the isocyanato group at position 4. Therefore, the fluoro group is ortho to the isocyanate, and the methoxy group is meta to the isocyanate. This specific substitution pattern has a pronounced effect on the isocyanate's reactivity through a combination of electronic and steric effects.

The rate of nucleophilic attack on the isocyanate carbon is highly sensitive to the electronic density on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the isocyanate carbon, thereby accelerating the reaction rate. Conversely, electron-donating groups (EDGs) decrease the rate. researchgate.net The influence of substituents can be quantified using Hammett substituent constants (σ). libretexts.org A positive σ value indicates an EWG, while a negative value signifies an EDG. researchgate.net

Methoxy Substituent (meta): The methoxy group also has a dual electronic nature. It is electron-withdrawing by induction (-I) due to the oxygen's electronegativity but is a strong electron-donating group by resonance (+R). libretexts.org In the meta position, the resonance effect is minimized, and the inductive electron-withdrawing effect (-I) is the primary influence on the reaction center. This further enhances the electrophilicity of the isocyanate carbon.

The combined inductive withdrawal from both the ortho-fluoro and meta-methoxy groups makes the isocyanate carbon of this compound significantly more electrophilic and thus more reactive than that of unsubstituted phenyl isocyanate.

Interactive Data Table: Hammett Substituent Constants The following table lists the Hammett constants for fluoro and methoxy substituents at different positions, illustrating their electronic effects.

| Substituent | Position | Inductive Effect (σI) | Resonance Effect (σR) | Overall Meta Constant (σm) | Overall Para Constant (σp) |

| Fluoro (-F) | meta | +0.337 | |||

| Fluoro (-F) | para | +0.062 | |||

| Methoxy (-OCH3) | meta | +0.115 | |||

| Methoxy (-OCH3) | para | -0.268 | |||

| Data sourced from Wikipedia and Stenutz. wikipedia.orgstenutz.eu |

Steric hindrance refers to the spatial arrangement of atoms that may impede a chemical reaction. researchgate.net For this compound, the fluorine atom is in the ortho position relative to the isocyanate group. Although fluorine is the smallest halogen, its presence can still create steric bulk that hinders the approach of a nucleophile to the isocyanate carbon.

This steric effect can lead to a reduction in the reaction rate compared to a para-substituted analogue, where the substituent is distant from the reaction center. The extent of this rate reduction depends on the size of the incoming nucleophile; bulkier nucleophiles will be more affected by the ortho-substituent. nih.gov For example, the reaction with a sterically demanding secondary amine might be slowed more significantly than the reaction with a small primary alcohol. In reactions where multiple regiochemical outcomes are possible, such as certain cycloadditions, the steric presence of the ortho-fluoro group could influence the selectivity, favoring the formation of the less sterically crowded product. nih.gov

Quantum-Chemical Studies of Isocyanate Reaction Mechanisms

Quantum-chemical studies serve as powerful tools for elucidating the intricate mechanisms of isocyanate reactions. Through computational modeling, researchers can investigate transient structures like transition states and map out the energy landscapes of reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

Computational Analysis of Transition States and Energy Profiles (e.g., C=N vs. C=O addition)

Computational analysis, particularly using Density Functional Theory (DFT), is instrumental in understanding the reactivity of the isocyanate group (-N=C=O). A key area of investigation is the regioselectivity of nucleophilic additions, specifically whether the attack occurs at the C=N or C=O double bond.

Theoretical studies have shown that for reactions such as hydrolysis or alcoholysis, the nucleophilic addition generally occurs in a concerted manner across the N=C bond rather than the C=O bond. nih.govresearchgate.net This preference can be rationalized by examining the transition states and the associated activation energy barriers. Quantum chemical calculations reveal that the transition state for the addition to the C=N bond is typically lower in energy. nih.gov For instance, in the hydrolysis of isocyanates, the concerted mechanism to form a carbamate intermediate via attack at the C=N bond has a significantly lower enthalpy barrier than the pathway involving attack at the C=O bond to form an imidic acid. researchgate.net

The energy profile of these reactions is influenced by the substituents on the isocyanate. In the case of this compound, the electron-withdrawing fluorine atom and the electron-donating methoxy group exert opposing electronic effects on the benzene (B151609) ring, which in turn modulates the electrophilicity of the isocyanate carbon atom. Computational models can precisely quantify these effects on the activation barriers. For example, calculations on substituted phenyl isocyanates reacting with methanol (B129727) show that the activation energy is sensitive to the electronic nature of the ring substituents. mdpi.com

Table 1: Calculated Activation Barriers for Isocyanate Reactions

This interactive table presents theoretical activation energies for different isocyanate reaction pathways.

| Reactants | Reaction Type | Pathway | Computational Method | Activation Energy (kJ/mol) | Reference |

| Phenyl Isocyanate + Methanol | Alcoholysis | Catalyst-Free | G3MP2BHandHLYP | 8.22 (relative energy of reactant complex) | mdpi.com |

| Phenyl Isocyanate + 1-Propanol | Alcoholysis | Isocyanate Excess | G4MP2/SMD | 62.6 (to form allophanate (B1242929) intermediate) | mdpi.com |

| Isocyanic Acid + H₂O | Hydrolysis | C=N addition | CCSD(T)/CBS | ~161 (38.5 kcal/mol) | researchgate.net |

| Isocyanic Acid + H₂O | Hydrolysis | C=O addition | CCSD(T)/CBS | ~199 (47.5 kcal/mol) | researchgate.net |

| Nitrones + Isocyanates | Cycloaddition | Stepwise (via C=O) | M06-2X/cc-pVTZ | Rate-limiting second step | acs.org |

Investigation of Intermolecular Donor-Acceptor Interactions

The reactivity of the isocyanate group is fundamentally governed by donor-acceptor interactions. The carbon atom of the N=C=O group is highly electrophilic (an electron acceptor) due to the adjacent electronegative nitrogen and oxygen atoms. nih.gov It readily reacts with nucleophiles (electron donors) such as alcohols, amines, and water.

In this compound, the substituents on the aromatic ring play a critical role in modulating these interactions.

The Methoxy Group (-OCH₃): Located at the para-position relative to the fluorine and ortho to the isocyanate, the methoxy group is a strong resonance electron donor, increasing the electron density of the aromatic ring.

The Fluorine Atom (-F): Positioned ortho to the methoxy group, fluorine is highly electronegative and acts as a strong inductive electron-withdrawing group.

Kinetic and Mechanistic Elucidation of Novel Isocyanate Transformations

Experimental Evidence for Concerted and Stepwise Reaction Pathways

Isocyanate reactions can proceed through either concerted or stepwise mechanisms, and experimental evidence is crucial for distinguishing between them.

Concerted Pathway: In a concerted reaction, all bond-making and bond-breaking events occur in a single step through a single transition state. youtube.com Many cycloaddition reactions and nucleophilic additions to isocyanates are believed to follow this path. nih.govnih.gov

Stepwise Pathway: A stepwise mechanism involves the formation of one or more reactive intermediates. youtube.com These intermediates are typically local minima on the potential energy surface. Evidence for a stepwise pathway can come from the direct observation or trapping of an intermediate.

Kinetic studies provide strong evidence for the operative mechanism. For example, the reaction of chlorosulfonyl isocyanate with various alkenes has been shown to switch from a concerted to a stepwise pathway depending on the electronic properties of the alkene. nih.gov Alkenes with higher ionization potentials tend to react via a concerted process, while more electron-rich alkenes favor a stepwise single-electron transfer (SET) pathway. nih.gov Activation parameters, such as the entropy of activation (ΔS‡), derived from temperature-dependent kinetic studies, can also offer clues. Concerted reactions often have more highly ordered transition states and thus more negative ΔS‡ values.

Catalytic Effects on Reaction Rates and Product Distributions

Catalysts are widely used to control the rate and selectivity of isocyanate reactions, particularly in the synthesis of polyurethanes. Common catalysts include tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin (B87310) dilaurate, DBTDL). researchgate.netwernerblank.com

Catalysts function by lowering the activation energy of the reaction, thereby increasing the reaction rate. The mechanism of catalysis can vary.

Tertiary Amines: These catalysts typically function by forming a complex with the alcohol (or other nucleophile), increasing its nucleophilicity.

Organotin Compounds: These are thought to operate by coordinating to both the isocyanate and the alcohol, bringing them into proximity in an orientation favorable for reaction. wernerblank.com

Kinetic studies are vital for quantifying the effectiveness of different catalysts. By comparing the rate constants of catalyzed and uncatalyzed reactions, a catalyst's activity can be determined. For the reaction of hexyl isocyanate with water, DBTDL was found to have high catalytic activity, while tertiary amines like DABCO showed intermediate activity. researchgate.net

Catalysts can also influence product distribution, especially when side reactions are possible. A significant challenge in water-borne isocyanate systems is the competitive reaction between the isocyanate and water, which leads to urea formation and CO₂ generation. pcimag.com Certain catalysts, such as some zirconium chelates, have been found to selectively enhance the desired isocyanate-hydroxyl reaction over the isocyanate-water side reaction, improving the quality of the final product. wernerblank.com

Table 2: Relative Catalytic Activity in Isocyanate Reactions

This interactive table summarizes the relative effectiveness of different types of catalysts on isocyanate reactions.

| Catalyst Type | Example Catalyst | General Effect on Rate | Selectivity (vs. Water Reaction) | Reference |

| Organotin | Dibutyltin Dilaurate (DBTDL) | High | Low to Moderate | researchgate.netwernerblank.com |

| Tertiary Amine | Diazabicyclo[2.2.2]octane (DABCO) | Intermediate | Low to Moderate | researchgate.netwernerblank.com |

| Organic Acid | p-Toluene Sulfonic Acid (p-TSA) | Low | N/A | researchgate.net |

| Zirconium Chelate | Zirconium(IV) acetylacetonate | High | High | wernerblank.com |

| Phenylmercuric Acetate (B1210297) | Phenylmercuric Acetate | Exceptionally High (with water) | Very Low (favors water) | wernerblank.com |

Advanced Applications in Organic Synthesis and Functional Materials Science

2-Fluoro-4-isocyanato-1-methoxybenzene as a Building Block in Organic Synthesis

In the realm of organic synthesis, the isocyanate group serves as a powerful electrophilic handle for the construction of a wide array of molecular architectures. The presence of the fluoro and methoxy (B1213986) groups on the benzene (B151609) ring further modulates the reactivity and provides sites for potential further derivatization, making this compound a strategic precursor for diverse and complex target molecules.

The urea (B33335) and carbamate (B1207046) functional groups are prevalent motifs in a vast number of biologically active compounds and approved pharmaceuticals. nih.govfrontiersin.org The urea moiety, in particular, is recognized for its ability to form stable, multiple hydrogen bonds with biological targets like proteins and receptors, which is a critical factor for modulating drug potency and selectivity. nih.gov this compound is an ideal starting material for generating libraries of substituted ureas and carbamates.

The primary reaction involves the nucleophilic addition of an amine to the isocyanate group, yielding a urea derivative. Similarly, reaction with an alcohol or phenol (B47542) in the presence of a suitable catalyst produces a carbamate. This straightforward reactivity allows for the systematic introduction of diverse substituents, enabling the fine-tuning of a compound's physicochemical properties for drug discovery. researchgate.net The fluorinated methoxybenzene core of the resulting molecules can influence properties such as lipophilicity, metabolic stability, and binding interactions.

Table 1: Synthesis of Urea and Carbamate Derivatives

| Reactant | Functional Group | Product Scaffold | Application Area |

|---|---|---|---|

| Primary/Secondary Amine | -NHR¹R² | N-(2-fluoro-4-methoxyphenyl)-N'-(substituted)urea | Medicinal Chemistry, Kinase Inhibitors |

Research has demonstrated that fluorinated aromatic isocyanates are valuable intermediates for creating compounds with potential applications as herbicides and insecticides. researchgate.net The synthesis of various urea derivatives is a widely employed methodology in pharmaceutical research to generate lead compounds for a range of therapeutic areas, including anticancer, anti-HIV, and antibacterial agents. nih.gov

Fluorinated heterocyclic compounds are of significant interest in medicinal and agricultural chemistry due to their unique biological properties. e-bookshelf.de The isocyanate group of this compound can act as an electrophilic partner in various cycloaddition and cyclization reactions to construct heterocyclic rings. For instance, isocyanates can react with 1,3-dipoles in [3+2] cycloadditions or with dienes in [4+2] Diels-Alder type reactions to form five- and six-membered heterocycles, respectively. uzh.ch

The synthesis of fluorinated S-heterocycles, for example, can be achieved through cycloaddition reactions where the isocyanate or a derivative acts as the dienophile or dipolarophile. uzh.ch These methods provide stereochemically controlled pathways to complex ring systems that would be difficult to access otherwise. The resulting fluorinated and methoxy-substituted heterocycles are valuable scaffolds for further chemical exploration.

Beyond direct reactions of the isocyanate group, this compound serves as an intermediate for creating other novel aromatic compounds. The isocyanate can be transformed into other functional groups, or the aromatic ring itself can be further substituted. For instance, hydrolysis of the isocyanate group leads to an amine, which can then undergo a wide range of subsequent reactions such as diazotization or amide bond formation.

Studies on the synthesis of new chalcone (B49325) derivatives have shown that aromatic rings containing both fluorine and methoxy groups can be constructed through nucleophilic aromatic substitution (SNAr) reactions. ebyu.edu.tr While these studies did not start from the isocyanate, they highlight the utility of having both fluoro and methoxy groups on an aromatic ring for creating complex derivatives. ebyu.edu.tr The electron-withdrawing nature of the fluorine atom can activate the ring for such substitutions, allowing for the introduction of additional functionalities.

Incorporation into Polymer Chemistry and Materials Development

The unique properties conferred by fluorine atoms—such as hydrophobicity, thermal stability, and chemical resistance—make fluorinated polymers highly desirable for advanced materials applications. This compound is a valuable monomer for incorporating these properties into macromolecular structures.

Polyurethanes (PUs) are a versatile class of block polymers synthesized through the polyaddition reaction of polyisocyanates and polyols. nih.gov By using this compound (or its di-isocyanate analogue) as a monomer, fluorinated polyurethanes (FPUs) can be produced. nih.gov The incorporation of the C-F bond into the polymer backbone results in materials with low surface energy, excellent thermal and chemical stability, and high resistance to weathering. nih.gov

These properties make FPUs suitable for a wide range of applications, including high-performance coatings, hydrophobic textiles, and materials for the aerospace and biomedical industries. The synthesis can be tailored to control the fluorine content, which in turn influences the final properties of the polymer, such as the particle size in aqueous FPU dispersions. nih.gov While traditional polyurethane synthesis involves isocyanates, newer, more environmentally friendly methods are also being explored that avoid isocyanate precursors altogether, though the isocyanate route remains a primary method for producing many specialty polymers. researchgate.netmdpi.com

Table 2: Properties Imparted by Fluorine in Polyurethanes

| Property | Effect of Fluorination | Potential Application |

|---|---|---|

| Surface Energy | Lowered | Hydrophobic/Oleophobic Coatings |

| Thermal Stability | Increased | Aerospace Components |

| Chemical Resistance | Increased | Chemical-resistant Linings |

Silane (B1218182) coupling agents are bifunctional molecules used to promote adhesion between inorganic substrates (like glass or ceramics) and organic polymers. researchgate.net They typically contain a hydrolyzable silane group that bonds to the inorganic surface and an organofunctional group that interacts with the polymer matrix. researchgate.net

Fluorinated silane coupling agents are a specialized class of these materials that create surfaces with very low energy, resulting in superior water and oil repellency. cfmats.com this compound can be used as a key intermediate in the synthesis of such agents. The reactive isocyanate group can be used to link the fluorinated aromatic core to another molecule containing a silane moiety (e.g., an aminosilane). The resulting fluorinated silane can then be applied to surfaces to create a durable, anti-fouling, hydrophobic, and anti-fingerprint layer. cfmats.comdakenchem.com These agents are widely used for treating glass on mobile phone screens, camera lenses, and for protecting surfaces like ceramics, metals, and textiles. cfmats.com

Role in the Synthesis of High-Performance Fluoropolymers

There is currently no specific information available in scientific literature or patent databases detailing the use of this compound as a monomer or co-monomer for the synthesis of high-performance fluoropolymers.

Fluoropolymers are a class of polymers characterized by carbon-fluorine bonds, which are known for their exceptional chemical resistance, thermal stability, and low friction coefficients. researchgate.netyoutube.com The synthesis of these materials typically involves the polymerization of fluoroalkenes like tetrafluoroethylene (B6358150) or vinylidene fluoride. youtube.comgoogle.com While functional monomers are sometimes incorporated to introduce specific properties or cross-linking sites, the role of this particular aromatic fluoro-isocyanate in such polymer systems has not been documented.

One patent mentions this compound in the context of materials for a solid-state electrolyte, an application area distinct from high-performance fluoropolymers. google.com

Applications in Surface Science and Coating Technologies

Detailed research findings or established applications of this compound within the fields of surface science and coating technologies are not described in the available literature.

The modification of surfaces to achieve specific properties like water repellency (hydrophobicity), oil repellency (oleophobicity), or altered surface energy is a key area of materials science. researchgate.netmpg.de Fluorinated compounds are frequently used in coatings to lower surface energy and provide non-stick, easy-to-clean properties. The isocyanate group in this compound could potentially be used to graft the molecule onto surfaces containing hydroxyl or amine groups, thereby modifying the surface properties. However, specific studies, performance data, or examples of its use in coating formulations have not been reported.

The table below summarizes the theoretical potential and the documented status of the compound's applications based on its chemical structure versus available research.

| Potential Application Area | Relevant Functional Groups | Theoretical Role | Documented Research Findings |

| High-Performance Fluoropolymers | Fluoro (-F), Isocyanate (-NCO) | Could act as a co-monomer to introduce urethane (B1682113) linkages and modify polymer properties. | No specific studies found. |

| Surface Science & Coatings | Fluoro (-F), Isocyanate (-NCO) | Could be used for surface modification via reaction of the isocyanate group to create low-energy, fluorinated surfaces. | No specific studies found. |

Spectroscopic and Advanced Characterization Methodologies for Fluoro Methoxy Aryl Isocyanates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and through-space proximity of atoms within a molecule.

Proton (¹H) NMR Spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 2-Fluoro-4-isocyanato-1-methoxybenzene, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic and methoxy (B1213986) protons. The aromatic region will display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. An electron-donating group, such as a methoxy group, generally shifts the signals of ortho and para protons upfield, while an electron-withdrawing group like an isocyanate group will cause a downfield shift. jove.com

The following table outlines the predicted ¹H NMR spectral data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |

| Ar-H | 6.8 - 7.5 | Multiplet (m) | J(H,H) and J(H,F) |

Carbon-13 (¹³C) NMR Spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the eight carbon atoms due to the molecule's asymmetry. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. nih.govlibretexts.org Electron-donating groups cause an upfield shift (shielding), while electron-withdrawing groups lead to a downfield shift (deshielding) of the ortho and para carbons. nih.gov The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JCF).

The predicted ¹³C NMR spectral data is summarized in the table below:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| -OCH₃ | 55 - 60 | No |

| Ar-C (C-F) | 150 - 160 | Yes (¹JCF) |

| Ar-C (C-OCH₃) | 145 - 155 | Yes (²JCF) |

| Ar-C (C-NCO) | 130 - 140 | Yes |

| Ar-CH | 110 - 130 | Yes |

| -NCO | 120 - 130 | No |

Fluorine-19 (¹⁹F) NMR Spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. alfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. wikipedia.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable structural information. alfa-chemistry.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal will be split into a multiplet due to coupling with the adjacent aromatic protons.

The predicted ¹⁹F NMR spectral data is presented in the following table:

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-F | -110 to -130 | Multiplet (m) | J(F,H) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification (Isocyanate Stretch)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy of this compound is expected to show a very strong and characteristic absorption band for the asymmetric stretching vibration of the isocyanate (-N=C=O) group in the region of 2240-2280 cm⁻¹. blogspot.comebrary.net Other significant absorptions include C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Raman Spectroscopy is a complementary technique to IR spectroscopy. The symmetric stretch of the isocyanate group is Raman active but often weak and can be obscured by other bands. paint.org

The table below summarizes the key predicted vibrational bands for this compound:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| -N=C=O | Asymmetric Stretch | 2240 - 2280 (very strong) | Weak or absent |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H (-OCH₃) | Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 | 1450 - 1600 |

| C-O (Ether) | Stretch | 1000 - 1300 | Present |

| C-F | Stretch | 1000 - 1400 | Present |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₆FNO₂), the expected monoisotopic mass is approximately 167.038 g/mol .

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments. Aryl ethers often fragment with the loss of the alkyl group or the entire alkoxy group. miamioh.edu The fragmentation of aryl isocyanates can involve the loss of the NCO group. mdpi.com

The predicted major fragment ions in the mass spectrum of this compound are detailed in the table below:

| m/z | Proposed Fragment Ion |

| 167 | [C₈H₆FNO₂]⁺˙ (Molecular Ion) |

| 152 | [M - CH₃]⁺ |

| 139 | [M - CO]⁺˙ or [M - N₂]⁺˙ |

| 125 | [M - NCO]⁺ |

| 111 | [M - CO - CO]⁺˙ or [M - N₂ - CO]⁺˙ |

| 95 | [C₆H₄F]⁺ |

Computational Chemistry and Theoretical Modeling of 2 Fluoro 4 Isocyanato 1 Methoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific DFT studies on 2-Fluoro-4-isocyanato-1-methoxybenzene were found. Such a study would typically involve calculations of molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and various reactivity descriptors to predict the compound's chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Hotspots

There are no available MEP maps for this compound in the reviewed literature. An MEP analysis would be crucial for identifying the electrophilic and nucleophilic sites on the molecule, thereby predicting its interaction with other chemical species. The isocyanate group, with its electronegative nitrogen and oxygen atoms, would be a key feature of such a map.

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to reactivity/synthetic outcomes)

QSAR studies require a dataset of related compounds with known activities to build a predictive model. No such studies focusing on the reactivity or synthetic outcomes of a series of compounds including this compound could be located.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulations of this compound have been published. These simulations would provide insight into the molecule's flexibility, preferred conformations in different environments, and how it interacts with solvent molecules or other entities on a dynamic level.

Future Research Directions and Emerging Trends in Fluoro Methoxy Aryl Isocyanate Chemistry

Development of More Sustainable and Greener Synthetic Protocols

The traditional synthesis of aryl isocyanates relies heavily on the use of phosgene (B1210022), an extremely toxic and corrosive chemical. nih.govbeilstein-journals.org This has spurred significant research into developing safer, more sustainable, and greener alternatives. A primary focus is the replacement of phosgene with less hazardous reagents. beilstein-journals.org

One of the most promising green alternatives is the Staudinger–aza-Wittig reaction, which utilizes carbon dioxide (CO₂), an abundant, non-toxic, and economical C1 source, to convert azides into isocyanates via iminophosphorane intermediates. nih.govbeilstein-journals.org This reaction is compatible with a wide array of functional groups, making it highly versatile. nih.gov Further enhancing the sustainability of this process, researchers have explored microwave-assisted protocols, which can accelerate reaction times and improve efficiency. nih.govbeilstein-journals.orgchemrxiv.org

Other notable non-phosgene routes include:

Catalytic Carbonylation: The carbonylation of nitro compounds presents a viable alternative for producing aromatic isocyanates. beilstein-journals.org

Phosgene-Free Reagents: The use of di-tert-butyl dicarbonate (B1257347) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) offers a phosgene-free method for converting amines to isocyanates at room temperature. chemrxiv.org

Thermal Decomposition: The thermal cracking of carbamates, which can be synthesized from amines and CO₂, provides another pathway to isocyanates, avoiding the direct use of phosgene. researchgate.net

These greener protocols are central to the future of fluoro-methoxy-aryl isocyanate synthesis, aiming to eliminate hazardous materials and reduce waste generation. google.com

| Synthetic Protocol | Key Reagents/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Staudinger–aza-Wittig Reaction | Azide (B81097), Phosphine (B1218219), Carbon Dioxide (CO₂) | Replaces toxic phosgene with abundant CO₂, high functional group tolerance. | nih.govbeilstein-journals.org |

| Microwave-Assisted Synthesis | Microwave Irradiation | Accelerated reaction rates, improved efficiency, often solvent-free. | nih.govbeilstein-journals.orgchemrxiv.org |

| Phosgene-Free Carbonyl Sources | Di-tert-butyl dicarbonate, DMAP (catalyst) | Avoids phosgene, proceeds at room temperature. | chemrxiv.org |

| Thermal Cracking of Carbamates | N-substituted carbamate (B1207046), Heat | Phosgene-free route where carbamates are used as isocyanate precursors. | researchgate.net |

Design of Highly Selective Catalytic Systems for Isocyanate Functionalization

The isocyanate group is highly electrophilic and reactive towards a variety of nucleophiles. wikipedia.org A key area of future research is the development of highly selective catalysts to control this reactivity, enabling precise functionalization. For a molecule like 2-Fluoro-4-isocyanato-1-methoxybenzene, selective catalysis can direct reactions towards specific products, avoiding unwanted side reactions.

Cyclotrimerization: A significant reaction for isocyanates is their cyclotrimerization to form highly stable isocyanurate rings. tue.nl This reaction is crucial for creating cross-linked networks in polyurethane materials, enhancing their thermal and chemical stability. tue.nl Research is focused on designing catalysts that are both efficient and selective for this transformation. These catalysts are broadly categorized into:

Lewis Basic Catalysts: These operate via a Lewis basic mechanism to activate the isocyanate group. tue.nl

Metal-Containing Catalysts: A wide range of metal complexes, including those based on lithium, have been shown to be effective and selective for the cyclotrimerization of aryl isocyanates. tue.nl Triazaprophosphatrane-based catalysts have also been developed for the synthesis of triarylisocyanurates. iastate.edu

Carbodiimide (B86325) Formation: Another important catalytic transformation is the conversion of isocyanates into carbodiimides, which are valuable intermediates in organic synthesis. wikipedia.orggoogle.com This reaction involves the decarboxylation of the isocyanate, often catalyzed by phosphine oxides. wikipedia.org

Future work will involve creating catalysts that can selectively promote one reaction pathway over another (e.g., trimerization vs. carbodiimide formation) and that are effective for electronically diverse substrates like fluoro-methoxy-aryl isocyanates.

| Reaction Type | Catalyst Class | Application/Product | Reference |

|---|---|---|---|

| Cyclotrimerization | Lewis Bases, Metal Complexes (e.g., Li-based) | Formation of isocyanurate rings for cross-linked polymers. | tue.nl |

| Cyclotrimerization | Triazaprophosphatranes | Synthesis of triarylisocyanurates. | iastate.edu |

| Carbodiimide Formation | Phosphine Oxides | Decarboxylative coupling to form carbodiimides. | wikipedia.org |

| Isocyanate Precursor Synthesis | Palladium on supports (ZrO₂, CeO₂) | Selective synthesis of carbamates from CO₂ as precursors to isocyanates. | researchgate.net |

Exploration of Novel Reactivity Modes for the Isocyanate Moiety

While the reactions of isocyanates with alcohols and amines to form urethanes and ureas are well-established, future research is aimed at uncovering and exploiting novel reactivity modes. wikipedia.org The electronic nature of this compound, with its electron-withdrawing fluorine and electron-donating methoxy (B1213986) group, provides a unique platform for exploring such reactivity. Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electronic influence of the aryl ring. poliuretanos.net

Emerging areas of exploration include:

Diels-Alder Reactions: Isocyanates can act as dienophiles in [4+2] cycloaddition reactions, providing a route to complex heterocyclic structures. wikipedia.org

Sequential Self-Repetitive Reactions (SSRR): A novel reaction sequence has been developed where aryl isocyanates are converted to aryl N-acylurea intermediates. google.com The pyrolysis of these intermediates generates amides and regenerates the isocyanate, which can participate in a repeating reaction sequence. google.com This provides a versatile method for producing amides and polyamides under mild conditions. google.com

Reactions with Biological Macromolecules: Isocyanates exhibit broad reactivity with various functional groups found in proteins. nih.govnih.gov This reactivity can be harnessed for applications in chemical biology, such as protein labeling and the development of enzyme inhibitors. nih.govnih.gov

Understanding how substituents like fluorine and methoxy groups modulate these novel reaction pathways is a key objective for future studies.

| Reactivity Mode | Description | Potential Application | Reference |

|---|---|---|---|

| Cycloadditions | Isocyanate acts as a dienophile in Diels-Alder reactions. | Synthesis of complex nitrogen-containing heterocycles. | wikipedia.org |

| Sequential Self-Repetitive Reaction (SSRR) | Pyrolysis of N-acylurea intermediates to form amides and regenerate isocyanates. | Efficient, low-temperature synthesis of amides and polyamides. | google.com |

| Bioconjugation | Reaction with functional groups on proteins (e.g., serine, sulfhydryl). | Protein structure probing, affinity labeling, enzyme inhibition. | nih.govnih.gov |

| Self-Cyclization | Trimerization to form stable isocyanurate rings. | Creation of cross-linked polymers and supramolecular structures. | wikipedia.orgtue.nl |

Application in Advanced Functional Materials and Supramolecular Assemblies

Isocyanates are fundamental building blocks for polyurethanes, a versatile class of polymers. rsc.org The future lies in using precisely substituted monomers like this compound to create advanced functional materials with tailored properties. wiley.comwiley-vch.de The incorporation of fluorine can impart properties such as hydrophobicity, thermal stability, and altered chemical resistance, while the methoxy group can influence solubility and intermolecular interactions.

Potential applications include:

Specialty Polymers: Creating polyurethanes or polyureas with enhanced flame retardancy, specific optical properties, or low surface energy for coatings. The cyclotrimerization of the isocyanate groups can be used to form polyisocyanurate resins (PIR), which are known for their use as rigid thermal insulation. wikipedia.orgtue.nl

Biomaterials: The controlled reaction of isocyanates with biological molecules could lead to new biocompatible materials or functionalized surfaces for medical devices.

Supramolecular Assemblies: The highly directional and predictable nature of the reactions of the isocyanate group, particularly the formation of isocyanurate trimers, can be exploited as a tool for building well-defined supramolecular structures. This self-assembly process is a bottom-up approach to creating complex, ordered materials from molecular components.

Research in this area will bridge the gap between fundamental organic synthesis and materials science, translating the unique properties of substituted aryl isocyanates into tangible technological advancements. researchgate.net

Integration with High-Throughput Experimentation (HTE) and Automated Synthesis

The discovery and optimization of new reactions, catalysts, and materials is often a time-consuming process. seqens.com High-Throughput Experimentation (HTE) is a transformative approach that utilizes automation and parallel processing to rapidly screen a large number of experimental conditions. youtube.comchemspeed.com

The integration of HTE into fluoro-methoxy-aryl isocyanate chemistry will accelerate progress significantly:

Reaction Optimization: HTE platforms can rapidly screen various catalysts, solvents, temperatures, and reagents to find the optimal conditions for sustainable synthesis (7.1) and selective functionalization (7.2). youtube.com

Discovery of Novel Reactivity: By running a large array of diverse reactions in parallel, HTE can help uncover new and unexpected reactivity modes (7.3) for the isocyanate group. seqens.com

Library Synthesis: Automated synthesis coupled with HTE allows for the rapid creation of libraries of compounds, such as diverse ureas or urethanes derived from this compound. nih.gov These libraries can then be screened for applications in drug discovery or materials science. youtube.comnih.gov

Specialized software now exists to help design, execute, and analyze the data-rich experiments generated by HTE, making the workflow more efficient. researchgate.net Adopting these automated technologies will be crucial for accelerating the pace of innovation in this field.

Q & A

Basic: What are the recommended synthetic routes for 2-fluoro-4-isocyanato-1-methoxybenzene, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves a multi-step approach:

Fluorination and methoxylation : Introduce fluorine and methoxy groups via electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor) and methoxylation reagents (e.g., NaOMe/MeOH) under anhydrous conditions .

Isocyanate formation : Convert an amine intermediate to the isocyanate group using phosgene or safer alternatives like triphosgene in dichloromethane at 0–5°C to minimize side reactions .

Key factors :

- Catalysts : Lewis acids (e.g., AlCl₃) enhance regioselectivity during substitution .

- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical due to the compound’s sensitivity to moisture .

Advanced: How can researchers optimize the reactivity of the isocyanate group in cross-coupling reactions without decomposition?

Answer:

The isocyanate group’s electrophilicity requires precise control:

- Temperature : Maintain reactions below 20°C to prevent hydrolysis or oligomerization .

- Solvent choice : Use dry THF or toluene to avoid moisture-induced degradation .

- Catalytic systems : Pd(PPh₃)₄ with aryl boronic acids enables Suzuki-Miyaura coupling while preserving the isocyanate functionality .

Validation : Monitor reaction progress via FT-IR (NCO stretch at ~2270 cm⁻¹) .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

| Technique | Key Data | Purpose |

|---|---|---|

| GC-MS | Retention time, m/z = 195 (M⁺) | Purity assessment |

| ¹H/¹³C NMR | δ 7.2–7.8 (aromatic H), δ 3.9 (OCH₃) | Structural confirmation |

| FT-IR | 2270 cm⁻¹ (NCO), 1240 cm⁻¹ (C-F) | Functional group analysis |

| LC-MS | Quantify trace impurities (e.g., hydrolysis products) |

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting) for this compound?

Answer:

Contradictions may arise from:

- Rotamers : Restricted rotation around the isocyanate-aryl bond can split signals. Use variable-temperature NMR (VT-NMR) to confirm .

- Isotopic effects : ¹⁹F coupling with adjacent protons may distort splitting patterns. Compare with DFT-simulated spectra .

Methodology : - 2D NMR (COSY, HSQC) : Assign overlapping signals .

- X-ray crystallography : Resolve ambiguities in regiochemistry .

Advanced: What solvent systems minimize side reactions during nucleophilic additions to the isocyanate group?

Answer:

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Nitrile gloves, goggles, and vapor-resistant suits mandatory .

- Storage : Under nitrogen at –20°C in amber vials to prevent moisture absorption .

- Spill management : Neutralize with dry sand, then treat with 10% aqueous ethanolamine .

Advanced: How to design bioactivity assays for derivatives targeting enzyme inhibition?

Answer:

Derivatization : Attach pharmacophores (e.g., sulfonamides) via urea linkages .

Assay design :

- Kinetic studies : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor enzyme binding .

- SAR analysis : Vary substituents on the benzene ring to map steric/electronic effects .

Advanced: What strategies stabilize this compound against thermal decomposition?

Answer:

- Additives : Incorporate radical inhibitors (e.g., BHT) at 0.1% w/w .

- Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures (~150°C) .

- Formulation : Encapsulate in cyclodextrins to enhance thermal stability .

Advanced: How does computational modeling predict regioselectivity in electrophilic substitutions?

Answer:

- DFT calculations : Compare activation energies for substitution at ortho/meta/para positions .

- MD simulations : Solvent effects on transition states (e.g., MeCN vs. DMF) .

Validation : Correlate with experimental product ratios from GC-MS .

Advanced: What mechanistic insights explain contradictory yields in Ullmann-type couplings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.